Casopitant

Descripción

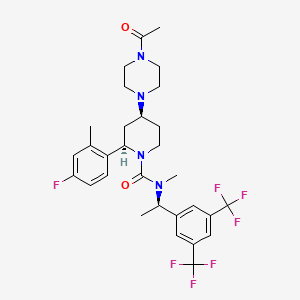

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGTZCKQRWXCHW-WMTVXVAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F7N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961762 | |

| Record name | Casopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414910-27-3, 852393-14-7 | |

| Record name | Casopitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414910-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casopitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW679769 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852393147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casopitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Casopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B03KPM27L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacology and Molecular Mechanisms of Casopitant Action

Neurokinin-1 Receptor Binding and Selectivity

Casopitant demonstrates high-affinity and selective binding to the NK1 receptor, a member of the G protein-coupled receptor family. wikipedia.org This interaction is the foundational step in its mechanism of action.

This compound exhibits a high affinity for human NK1 receptors, with binding affinity reported to be in the subnanomolar range. This potent interaction underscores its efficacy as an antagonist. While specific inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values for this compound at the human NK1 receptor are not detailed in the available literature, its high affinity is a consistently noted characteristic. For comparison, its affinity at the ferret NK1 receptor has been quantified, providing insight into its potent receptor binding properties.

| Compound | Receptor | Affinity (nmol/L) |

|---|---|---|

| This compound | Ferret NK1 Receptor | 0.16 |

The binding affinity of NK1 receptor antagonists can vary significantly between species. uspto.gov this compound has been shown to possess a high affinity for NK1 receptors in the ferret brain. nih.gov This is a key reason for the use of ferrets in preclinical models to study its antiemetic potential. nih.gov

Research on other NK1 receptor antagonists has revealed that while binding and functional activity are often similar in humans, dogs, and ferrets, there is a notably lower apparent activity in rats and mice. uspto.gov Specific binding affinity data for this compound across a wide range of species such as the mouse, gerbil, marmoset, rat, and dog are not extensively available in the literature.

| Species | Receptor Site | Binding Affinity of this compound (nmol/L) |

|---|---|---|

| Ferret | Brain Cortical NK1 Receptors | 0.16 |

| Human | NK1 Receptors | Subnanomolar Range (Specific value not available) |

| Mouse | NK1 Receptors | Data not available |

| Gerbil | NK1 Receptors | Data not available |

| Marmoset | NK1 Receptors | Data not available |

| Rat | NK1 Receptors | Data not available |

| Dog | NK1 Receptors | Data not available |

The interaction between a ligand and its receptor is a dynamic process characterized by rates of association and dissociation. The duration of the ligand-receptor complex, or residence time, can be a significant predictor of in vivo efficacy. Some high-affinity NK1 receptor antagonists, such as aprepitant (B1667566) and netupitant, are known to behave as pseudo-irreversible antagonists. This is attributed to slower dissociation kinetics, which results in a long-lasting inhibition of the receptor. Detailed kinetic studies quantifying the specific association and dissociation rates for this compound at the NK1 receptor are not presently available in the scientific literature.

Antagonistic Activity at the NK1 Receptor

This compound functions as a competitive antagonist at the NK1 receptor. drugs.com This means it binds to the same site as the endogenous ligand, Substance P, but does not activate the receptor, thereby preventing the physiological effects normally mediated by Substance P. drugs.com

The primary mechanism of this compound's action is the competitive blockade of the NK1 receptor, which prevents the binding of Substance P. drugs.com Substance P is a neuropeptide that functions as a key neurotransmitter and neuromodulator, and it is the preferred endogenous agonist for the NK1 receptor. nih.govamegroups.org By occupying the receptor's binding site, this compound inhibits the actions of Substance P, which plays a significant role in triggering nausea and vomiting. youtube.com This antagonistic action blocks the transmission of the emetic signal. drugs.com

The NK1 receptor is a G protein-coupled receptor that, upon activation by Substance P, initiates a cascade of intracellular signaling events. wikipedia.org One of the primary pathways involves the activation of the calcium second messenger system. drugbank.com The binding of Substance P to the NK1 receptor leads to the mobilization of intracellular calcium (Ca2+). nih.govnih.gov

As an antagonist, this compound blocks the activation of the NK1 receptor by Substance P. Consequently, it prevents the initiation of these downstream signaling pathways. By inhibiting the receptor, this compound effectively blocks the Substance P-induced mobilization of intracellular calcium and the subsequent cellular responses that contribute to the emetic reflex. nih.govnih.gov

Target Localization and Central Nervous System Penetration

The effectiveness of this compound as a neurokinin-1 (NK1) receptor antagonist is fundamentally linked to its ability to cross the blood-brain barrier and engage with its molecular targets in key regions of the central nervous system (CNS) that regulate emesis. Preclinical research has focused on characterizing its brain penetration profile, identifying its localization within critical emetic centers, and determining its occupancy of NK1 receptors in these areas.

Brain Penetration Profile in Preclinical Models (e.g., ferret)

The ferret is a well-established preclinical model for studying emesis, as it responds to a wide range of emetic agents relevant to humans. nih.govresearchgate.net Studies using this model have been crucial in determining the brain penetration characteristics of this compound.

Following a single intraperitoneal administration of radiolabeled [¹⁴C]this compound to ferrets, the compound was found to be rapidly absorbed and readily penetrated the CNS. nih.gov At two hours post-dose, the concentrations of this compound in the plasma and the brain were approximately equal, indicating efficient passage across the blood-brain barrier. nih.govresearchgate.net

Analysis of the brain tissue revealed that the parent this compound compound was the most abundant radioactive component, accounting for a significant majority of the radioactivity detected. nih.gov Two primary metabolites were also identified in the brain extracts: a hydroxylated form of this compound (M1) and its corresponding ketone product (M2). nih.govresearchgate.net These findings demonstrate that not only the parent drug but also its metabolites can enter the CNS.

| Compound | Description | Relative Abundance in Brain Extracts (%) |

|---|---|---|

| This compound (Parent) | Unchanged parent compound | ~76% |

| Metabolite M1 | Hydroxylated this compound | ~19% |

| Metabolite M2 | Ketone product of M1 | ~3% |

Localization within Emetic Centers (e.g., nucleus tractus solitarii, area postrema)

The antiemetic action of NK1 receptor antagonists is largely attributed to their ability to block Substance P from binding to NK1 receptors within the central emetic pathway. nih.gov This pathway involves several key anatomical structures in the brainstem, most notably the nucleus tractus solitarii (NTS) and the area postrema (AP). nih.govresearchgate.net

The area postrema is a chemoreceptor trigger zone located on the floor of the fourth ventricle and lies outside the blood-brain barrier, allowing it to detect emetic toxins in the bloodstream. nih.govresearchgate.netwikipedia.org The NTS receives and integrates inputs from the area postrema, the gastrointestinal tract via vagal afferent nerves, and other brain regions involved in the initiation of emesis. researchgate.netresearchgate.netnih.gov It is generally assumed that the NTS is a critical convergence point in the emetic reflex. nih.gov The efficacy of NK1 receptor antagonists is believed to depend on their capacity to penetrate the CNS and suppress the activity of the NTS. researchgate.netwestminster.ac.uk Therefore, the significant brain penetration of this compound allows it to reach these crucial emetic control centers and exert its pharmacological effect.

Receptor Occupancy Studies in Animal Models

For this compound to be effective, it must not only reach the emetic centers in the brain but also bind to and occupy a sufficient number of NK1 receptors to block the pro-emetic signaling of Substance P. Preclinical studies have confirmed the high affinity of this compound for these receptors.

Preclinical Pharmacokinetics and Metabolism

Absorption Characteristics in Animal Models (e.g., mouse, rat, dog, ferret)

Following oral administration, casopitant was rapidly absorbed in all preclinical species tested, similar to observations in humans. nih.goveuropa.eu In mice, rats, and dogs, the maximum plasma concentration of radioactivity was generally observed between 0.5 and 2 hours after a single oral dose of radiolabeled this compound. nih.govresearchgate.net In ferrets, this compound was also rapidly absorbed after a single intraperitoneal dose, with plasma and brain concentrations being approximately equal at two hours post-dosing. medchemexpress.comnih.govresearchgate.net

Distribution and Tissue Accumulation in Preclinical Species

Across nonclinical species, this compound exhibits a volume of distribution greater than total body water, suggesting substantial association with tissues. europa.eu Drug-related material (DRM) was quantifiable in all tissues examined in rats and dogs after repeat oral administration of radiocarbon-labeled this compound. researchgate.netnih.govresearchgate.net

Concentration in Specific Tissues (e.g., lung, liver, brain, myocardium)

In rats and dogs, lung and liver contained the highest levels of radioactivity after repeat oral administration of [14C]this compound. researchgate.netnih.govresearchgate.net In the ferret brain, the predominant radioactive component after a single dose of [14C]this compound was the parent compound, accounting for approximately 76% of the radioactivity. medchemexpress.comnih.govresearchgate.net In dogs, after a 26-week repeat dose study, while this compound and metabolite M13 were the major circulating components, metabolites M200 and M134 were the major components in the myocardium. nih.govresearchgate.net The levels of M200 and M134 in dog myocardium increased over time, reaching considerable concentrations. nih.govresearchgate.net

Here is a summary of tissue distribution findings:

| Species | Administration Route | Duration of Dosing | Key Tissues with High Radioactivity | Major Components in Myocardium (Dog) |

| Rat | Oral | 20 days | Lung, Liver | Not specified |

| Dog | Oral | 14 days | Lung, Liver | Not specified |

| Dog | Oral | 26 weeks | Not specified | M200, M134 |

| Ferret | Intraperitoneal | Single dose | Brain (Parent Compound) | Not applicable |

Metabolite Distribution in Tissues

In tissues of rats and dogs, a metabolic pattern similar to that in circulation was observed, with this compound, M31, M134, M76, and M200 being the major components quantified. researchgate.netnih.gov In the ferret brain, the major metabolites present were hydroxylated this compound (M1) and the corresponding ketone product of M1 (M2), accounting for approximately 19% and 3% of the radioactivity, respectively. medchemexpress.comnih.govresearchgate.net In the dog myocardium after chronic dosing, M200 and M134 were the major metabolites, and their levels increased over time. nih.govresearchgate.net

Metabolic Pathways and Metabolite Identification in Preclinical Species

All metabolite profiling studies demonstrated that this compound was extensively metabolized in nonclinical species, as observed in humans. nih.goveuropa.eu The metabolic pathways in humans are also found in preclinical species, particularly in female rats and male and female dogs. europa.eu

Primary Metabolic Transformations (e.g., oxidation, N-dealkylation, sulfoxide (B87167) to thioether conversion)

The predominant route of metabolism for this compound was oxidation of the parent molecule. nih.govresearchgate.net This was observed alongside other transformations, including loss of the N-acetyl group, N-demethylation, and modification or cleavage of the piperazine (B1678402) ring. nih.govresearchgate.net These processes resulted in a complex pattern of metabolites. nih.govresearchgate.net Conjugation of some oxidized products with glucuronic acid was also observed. nih.govresearchgate.net While oxidation and N-dealkylation are noted metabolic pathways for various compounds nih.govresearchgate.netmdpi.comrug.nl, specific details on the sulfoxide to thioether conversion for this compound were not found in the provided search results. The principal circulating components identified in rats and dogs included this compound, M12 (oxidized deacetylated), M13 (hydroxylated piperazine), and M31 and M134 (two N-dealkylated piperazines). researchgate.netnih.govresearchgate.net In tissues, major components included this compound, M31, M134, M76 (N-deacetylated), and M200 (N-deacetylated N,N-deethylated). researchgate.netnih.govresearchgate.net

Here is a table summarizing key metabolic transformations observed in preclinical species:

| Metabolic Transformation | Description | Observed in Preclinical Species |

| Oxidation | Addition of oxygen to the parent molecule or metabolites. | Yes nih.govresearchgate.net |

| N-dealkylation | Removal of alkyl groups from nitrogen atoms (e.g., N-demethylation). | Yes nih.govresearchgate.net |

| N-deacetylation | Removal of the acetyl group. | Yes nih.govresearchgate.net |

| Piperazine modification | Opening or cleavage of the piperazine ring. | Yes nih.govresearchgate.net |

| Conjugation (Glucuronidation) | Addition of glucuronic acid to oxidized products. | Yes nih.govresearchgate.net |

Identification of Key Metabolites (e.g., M13, M12, M31, M134, M50)

This compound undergoes extensive metabolism in preclinical species, resulting in a complex pattern of metabolites. researchgate.netnih.govnih.gov Across different species and matrices, almost 200 metabolites have been identified. researchgate.net

Key circulating metabolites identified in preclinical species include M13 (a hydroxylated derivative, also coded as GSK525060) and M12 (a deacetylated and oxidized metabolite, also coded as GSK631832). researchgate.netnih.gov M13 is a major circulating metabolite in dogs and female rats, similar to humans, and is present at concentrations comparable to the parent drug after oral administration. researchgate.netnih.govnih.govresearchgate.net

Other metabolites, such as M31, M76, M134, and M200, have also been detected and quantified, particularly in specific tissues like the myocardium of beagle dogs following repeat oral dosing. europa.eu M200 and M134 were identified as major metabolites in dog myocardium, with levels increasing over time. europa.eu Metabolites M12, M13, and M31 have also been observed to accumulate in the myocardium and showed L-type calcium channel activity in secondary pharmacodynamic studies. europa.eu

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Preclinical Metabolism

In vitro studies suggest that cytochrome P450 (CYP) enzymes play a significant role in the metabolism of this compound. europa.eunih.gov Specifically, CYP3A4 is indicated as the primary enzyme involved in this compound metabolism in humans based on in vitro data. europa.euresearchgate.net Preclinical data also suggest that this compound and its primary metabolite, M13 (GSK525060), are moderate inhibitors of P-glycoprotein (P-gp). aacrjournals.org

In vitro data using human liver microsomes showed that this compound competitively inhibited CYP3A. nih.gov this compound also demonstrated metabolism-dependent inhibition of CYP3A, consistent with findings that M13 is also a direct CYP3A inhibitor and a metabolism-dependent inhibitor of CYP3A in vitro. nih.gov Similar in vitro studies indicated that this compound was a competitive inhibitor of CYP2D6. nih.gov

The complex metabolic behavior of this compound, acting as a substrate, inhibitor, and inducer of CYP3A4, makes it challenging to fully elucidate the primary mechanism of potential drug-drug interactions. nih.gov

Glucuronidation Pathways

Conjugation of some oxidized metabolites with glucuronic acid has been observed in the metabolism of this compound in preclinical species. researchgate.netnih.gov While urinary excretion is a minor route, quantifiable metabolites in urine included cleavage products and some of their oxidized and conjugated derivatives. researchgate.net Glucuronide conjugates, specifically M44 and M136, were observed in the urine, plasma, and bile of all preclinical species studied. researchgate.net

Excretion Routes in Animal Models (e.g., fecal, urinary)

In preclinical species, the elimination of drug-related radioactivity from this compound was largely driven by metabolism, with metabolites primarily excreted in the feces. researchgate.netnih.gov This was the predominant route of elimination in mice, rats, and dogs, accounting for approximately 90% of the dose in mice and rats, and 80% in dogs. researchgate.net

Urinary excretion was a minor route of elimination in all three species, accounting for only 2% to 7% of the administered dose. researchgate.netnih.govnih.gov Unchanged parent drug was not quantifiable in the urine. researchgate.netnih.gov

Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Studies

Understanding the relationship between the pharmacokinetics and pharmacodynamics of this compound in preclinical models is important for predicting its efficacy and duration of action. This compound's antiemetic activity is believed to be exerted at the central nervous system (CNS) level. europa.eu

Correlation of Brain Penetration with Pharmacodynamic Response

Brain penetration is considered essential for the antiemetic activity of systemically administered NK-1 receptor antagonists. nih.gov Studies in ferrets, a model responsive to emetogenic agents in humans, have investigated the brain penetration of this compound. nih.govresearchgate.net Following intraperitoneal administration in ferrets, this compound was rapidly absorbed, with plasma and brain concentrations being approximately equal at 2 hours post-dose. nih.govresearchgate.netnih.gov

The predominant radioactive component in ferret brain after a single dose of radiolabeled this compound was the parent compound, accounting for approximately 76% of the radioactivity. nih.govresearchgate.netnih.gov Studies in gerbils showed that oral administration of this compound reversed NK-1 receptor agonist-induced foot tapping behavior in a dose-related manner. europa.eu Receptor occupancy in the dorsal striatum of gerbils was also dose-related and correlated with the pharmacodynamic response, with over 90% occupancy required for maximum activity. europa.eu This suggests a correlation between brain penetration, receptor occupancy, and pharmacodynamic effect in preclinical models.

Contribution of Metabolites to Overall Pharmacological Activity in Preclinical Models

Additionally, some metabolites, such as M12, M13, and M31, have shown secondary pharmacodynamic activity, including weak inhibition of L-type and T-type calcium channels in the micromolar range in in vitro studies. europa.eu While this activity was observed at high concentrations, it was hypothesized that accumulation of drug-related material, potentially metabolites, in tissues like the myocardium could contribute to observed effects in toxicity studies. europa.eutandfonline.com Investigative studies suggested that a metabolite accumulating in dog brain was responsible for convulsions observed in this species. tandfonline.com

Here is a summary of key metabolites and their characteristics in preclinical studies:

| Metabolite | Description | Detected In (Preclinical) | Notes |

| M13 | Hydroxylated this compound (GSK525060) | Plasma (dog, female rat), Myocardium (dog) | Major circulating metabolite, potent human NK-1 antagonist researchgate.neteuropa.eunih.gov |

| M12 | Deacetylated and oxidized (GSK631832) | Plasma, Myocardium (dog) | Circulating metabolite, showed L-type calcium channel activity europa.eunih.gov |

| M31 | - | Myocardium (dog) | Showed L-type calcium channel activity europa.eu |

| M134 | - | Myocardium (dog), Plasma (rat), Bile (rat) | Major metabolite in dog myocardium researchgate.neteuropa.eu |

| M50 | - | Plasma (mouse, rat), Bile (mouse, rat), Urine (mouse, rat) | Observed in various matrices researchgate.net |

| M1 | Hydroxylated this compound | Brain (ferret) | Major metabolite in ferret brain researchgate.netnih.gov |

| M2 | Ketone product of M1 | Brain (ferret) | Metabolite in ferret brain researchgate.netnih.gov |

Synthesis and Structure Activity Relationships Sar

Synthetic Routes and Methodologies for Casopitant

The synthesis of this compound is a multi-step process that requires precise control over stereochemistry to achieve the desired (2R,4S,1'R) configuration. A key strategic element in its synthesis is the construction of the 2-arylpiperidin-4-one core. This is achieved through the nucleophilic addition of an aryl Grignard reagent to an N-acylpyridinium salt intermediate. thieme-connect.com

A reported synthetic pathway highlights the following critical stages:

Formation of the Piperidinone Core: The synthesis begins with the creation of a key piperidinone intermediate. This involves the reaction of an N-acylpyridinium salt with a (4-fluoro-2-methylphenyl)magnesium bromide Grignard reagent. thieme-connect.com

Resolution of Stereoisomers: The resulting racemic intermediates are separated into their respective enantiomers through classical resolution techniques. For instance, L-mandelic acid and L-malic acid have been used to resolve key chiral intermediates, ensuring the correct stereochemistry at what will become the C2 and C4 positions of the piperidine (B6355638) ring. thieme-connect.com

Installation of the Third Stereocenter: The final stereogenic center, located on the ethylamine (B1201723) side chain, is introduced via a substrate-controlled reductive amination of the piperidinone. This step is crucial for establishing the (1R) configuration of the 1-[3,5-bis(trifluoromethyl)phenyl]ethyl group, which is vital for high-affinity binding to the NK1 receptor. thieme-connect.com

This efficient, albeit complex, synthesis allows for the stereocontrolled construction of the this compound molecule, a critical factor for its potent pharmacological activity.

Derivatives and Analogues of this compound

This compound belongs to the class of non-peptide NK1 receptor antagonists, often referred to as "-pitants". It is structurally classified as a phenylpiperidine. wikipedia.orgdrugbank.com The development of this compound involved the synthesis and evaluation of numerous derivatives and analogues to optimize its properties.

Structurally, this compound is a complex molecule featuring several key moieties that can be modified to generate derivatives:

The Phenylpiperidine Core: Modifications to the 2-(4-fluoro-2-methylphenyl) group and the 4-(4-acetylpiperazin-1-yl) substituent can significantly impact potency and selectivity.

The Carboxamide Linker: The N-methyl-piperidine-1-carboxamide linker is a common feature in this class of antagonists.

The Bis(trifluoromethyl)phenyl Ethyl Group: This bulky, lipophilic group is essential for receptor interaction, and variations here can fine-tune binding affinity.

Other notable NK1 receptor antagonists that serve as functional analogues include Aprepitant (B1667566), Rolapitant, and Netupitant. wikipedia.orgnih.gov While they share the same therapeutic target, their chemical structures differ, leading to distinct pharmacological and pharmacokinetic profiles. For example, Rolapitant possesses a significantly longer plasma half-life compared to other compounds in this class. wikipedia.org

| Structural Moiety | Description | Significance |

|---|---|---|

| (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine | The central chiral scaffold of the molecule. | Establishes the core geometry and is crucial for receptor binding and selectivity. |

| 4-(4-acetylpiperazin-1-yl) group | A substituent at the C4 position of the piperidine ring. | Influences solubility, metabolic stability, and pharmacokinetic properties. |

| N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-N-methylcarboxamide | The side chain attached to the piperidine nitrogen. | The bis(trifluoromethyl)phenyl group is a key pharmacophore for high-affinity NK1 receptor antagonism. The (1R) stereocenter is critical for potent activity. |

Structure-Activity Relationship Studies for NK1 Receptor Antagonism

The high potency and selectivity of this compound for the NK1 receptor are the result of extensive SAR studies that defined the precise structural requirements for optimal antagonist activity. researchgate.netthieme-connect.com

SAR studies for NK1 receptor antagonists have identified several key structural features that are embodied in the this compound molecule:

Piperidine Ring: The piperidine scaffold is a common feature among many selective NK1 receptor antagonists. wikipedia.org The specific substitution pattern and stereochemistry of this ring are critical.

2-Aryl Substituent: The (4-fluoro-2-methylphenyl) group at the C2 position of the piperidine ring plays a significant role in orienting the molecule within the receptor binding pocket.

Basic Nitrogen: The presence of a basic nitrogen atom, in this case within the piperazine (B1678402) ring, is thought to interact with the NK1 receptor, potentially through an ion-pair interaction. wikipedia.org

3,5-Bis(trifluoromethyl)phenyl Moiety: This group is a hallmark of many potent, non-peptide NK1 antagonists. The two trifluoromethyl groups are believed to engage in specific interactions within a hydrophobic pocket of the receptor, contributing significantly to the high binding affinity.

Stereochemistry: The specific (2R,4S) configuration of the piperidine ring and the (1R) configuration of the benzylic stereocenter are absolutely essential for potent antagonism. Other stereoisomers typically exhibit dramatically reduced activity.

Optimization efforts likely focused on:

Improving Potency: Fine-tuning the substituents on the aromatic rings to maximize receptor binding affinity.

Modulating Physicochemical Properties: Adjusting lipophilicity and polarity through groups like the acetylpiperazine moiety to achieve a balance of solubility, permeability, and metabolic stability.

Metabolic Stability: this compound is known to be a substrate and inhibitor of the CYP3A4 enzyme. researchgate.net The acetyl group on the piperazine ring, for instance, can influence the rate and site of metabolism. Optimization strategies often involve introducing or modifying functional groups to block or slow down metabolic pathways, thereby improving pharmacokinetic properties like half-life. nih.gov

Chirality and Stereoisomerism in this compound and its Metabolites

Chirality is a fundamental aspect of the pharmacology of this compound, as the molecule possesses three stereogenic centers. The specific three-dimensional arrangement of atoms is critical for its interaction with the chiral environment of the NK1 receptor. mdpi.comnih.gov

The IUPAC name of this compound, (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide, precisely defines its single, active stereoisomer. nih.gov The biological activity resides in this specific isomer, highlighting the stereoselective nature of the drug-receptor interaction.

Metabolism can also be a stereoselective process. nih.gov Studies in ferrets have identified the major metabolites of this compound in brain tissue as hydroxylated this compound (M1) and the corresponding ketone product (M2). researchgate.net

M1 (Hydroxylated this compound): This metabolite is formed by oxidation.

M2 (Ketone product): This is a further oxidation product of M1.

| Feature | Description | Significance |

|---|---|---|

| Stereogenic Centers | Three centers at C2 and C4 of the piperidine ring, and C1 of the ethyl side chain. | The specific (2R, 4S, 1'R) configuration is essential for high-affinity binding to the NK1 receptor. |

| Major Metabolites | M1 (hydroxylated this compound) and M2 (ketone derivative of M1). researchgate.net | These metabolites retain biological activity but have lower brain penetration, limiting their overall pharmacological contribution. researchgate.netresearchgate.net |

| Stereoselective Metabolism | Metabolizing enzymes interact with chiral drugs in a specific manner, potentially leading to different metabolic fates for different stereoisomers. nih.gov | Ensuring the synthesis of a single, active enantiomer (eutomer) like this compound avoids complications from inactive or potentially harmful stereoisomers (distomers). |

Preclinical Research Models and Methodologies

In Vitro Assays for NK1 Receptor Activity

In vitro assays are crucial for characterizing the interaction of casopitant with the NK1 receptor.

Receptor binding assays are used to determine the affinity of this compound for the NK1 receptor. Studies have shown that this compound possesses high affinity for human cloned NK1 receptors. europa.eupsu.eduresearchgate.net The affinity of this compound for the NK1 receptor can vary between species. europa.eu

Functional assays are employed to assess the ability of this compound to antagonize NK1 receptor-mediated signaling. This compound has been shown to antagonize NK1 agonist-induced intracellular calcium mobilization in vitro. europa.eu Additionally, studies have measured the ability of this compound to inhibit SP-induced increases in [3H]-IP accumulation in cells pre-labelled with [3H]-myo-inositol. europa.eu SP produces a concentration-dependent increase in [3H]-IP accumulation in human NK1-HEK293 cells, and this compound causes a concentration-related decrease in this maximal response, consistent with non-surmountable antagonism. europa.eu

Animal Models for Pharmacological Evaluation

Animal models are utilized to evaluate the in vivo efficacy and pharmacokinetic profile of this compound.

The ferret cisplatin-induced emesis model is a widely accepted model for predicting the potential CINV activity in humans. europa.eu In this model, this compound has been shown to inhibit retching and vomiting in a dose-dependent manner. medchemexpress.comnih.goveuropa.euresearchgate.net

Table 1: this compound Efficacy in Acute Cisplatin-Induced Emesis (Ferret)

| Dose (mg/kg, IP) | Effect on Retching and Vomiting | ID50 (mg/kg) |

| Dose-dependent | Inhibition | 0.08 |

In the delayed cisplatin-induced emesis model in ferrets, a single dose or multiple daily doses of this compound also resulted in anti-emetic activity. europa.eu this compound has also demonstrated anti-emetic activity against non-chemotherapy-related emetogens in the ferret, including morphine, loperamide, copper sulphate, and ipecac. europa.eu

The gerbil foot tapping model is used to assess the central nervous system (CNS) activity and brain penetration of NK1 receptor antagonists. europa.eupsu.eduresearchgate.netnih.gov Intracerebroventricularly administered Substance P elicits foot tapping in gerbils, which can be antagonized by centrally penetrating compounds. researchgate.net Oral administration of this compound in gerbils has been shown to reverse foot tapping behavior induced by the NK1 receptor agonist GR73632. europa.eupsu.edu This effect is dose-related and correlates with NK1 receptor occupancy in the brain, with high occupancy (>90%) required for maximum activity. europa.eu These findings indicate that this compound is a potent centrally acting NK1 receptor antagonist in vivo. europa.eu

Pharmacokinetic and metabolism studies have been conducted in various preclinical species, including mice, rats, and dogs. nih.goveuropa.euresearchgate.netresearchgate.netjst.go.jp Following oral administration, this compound was rapidly absorbed in these species. nih.goveuropa.euresearchgate.net this compound has a moderate half-life and a volume of distribution greater than total body water, suggesting substantial tissue distribution. europa.eu

Studies using radioactive labeled this compound ([14C]this compound) have shown that the parent compound is the predominant form in the brain of ferrets, accounting for approximately 76% of the radioactivity. medchemexpress.comnih.govresearchgate.netresearchgate.net Major oxidative metabolites (M1 and M2) were also found in the brain. medchemexpress.comnih.govresearchgate.net

Metabolism primarily occurs through oxidation of the parent molecule, along with other processes such as loss of the N-acetyl group, N-demethylation, and modification of the piperazine (B1678402) ring. nih.govresearchgate.net This results in a complex pattern of metabolites. nih.govresearchgate.net Excretion of drug-related material is largely via the feces, with urinary excretion being a minor route. nih.govresearchgate.net

In rats and dogs, studies involving repeated oral administration of [14C]this compound showed that drug-related material was quantifiable in all examined tissues, with the highest levels in the lung and liver. researchgate.netnih.gov The concentration of radioactivity in tissues was significantly higher than in plasma and declined slowly. researchgate.net Some human metabolites of this compound, including the major metabolite M13, have also demonstrated potent and selective NK1 receptor antagonism in vitro. europa.eueuropa.eu However, animal studies suggested reduced brain penetration of these metabolites compared to the parent compound. europa.eueuropa.eu

Table 2: this compound Pharmacokinetic Properties in Preclinical Species

| Species | Absorption Rate | Half-life | Volume of Distribution | Primary Metabolism Route | Primary Excretion Route |

| Mouse | Rapid | Not specified | > Total body water | Oxidation | Feces |

| Rat | Rapid | Moderate | > Total body water | Oxidation | Feces |

| Dog | Rapid | Moderate | > Total body water | > Total body water | Feces |

| Ferret | Rapid | Not specified | Not specified | Oxidation | Not specified |

Table 3: Distribution of [14C]this compound in Ferret Brain

| Component | Percentage of Radioactivity |

| Parent Compound | ~76% |

| Hydroxylated (M1) | ~19% |

| Ketone Product (M2) | ~3% |

Analytical Techniques for Preclinical Quantification

Accurate quantification of this compound and its metabolites in biological matrices is fundamental to understanding its pharmacokinetics and metabolism in preclinical species. Various analytical techniques have been employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and powerful analytical technique for the quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma, urine, feces, and tissue homogenates. nih.govthebioworkshop.comresearchgate.netnih.govchromatographyonline.comnews-medical.net This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. thebioworkshop.comresearchgate.net LC-MS/MS plays an essential role in supporting pharmacokinetic and drug metabolism studies. nih.gov

For this compound, LC-MS/MS methods have been utilized to quantify the parent compound and its metabolites in various preclinical species, including mice, rats, and dogs, as well as in human samples. researchgate.netnih.gov These methods are critical for determining plasma concentrations over time, assessing bioavailability, and characterizing the elimination routes. Sample preparation techniques, such as solid-phase extraction (SPE) and protein precipitation, are often employed to clean up biological samples and minimize matrix effects, which can impact the accuracy and reproducibility of LC-MS analysis. nih.govchromatographyonline.comresearchgate.net

Radio-Liquid Chromatography for Metabolite Profiling

Radio-liquid chromatography, often coupled with mass spectrometry, is a key technique for metabolite profiling and quantification, particularly when using radiolabeled compounds like [14C]this compound. nih.govresearchgate.netnih.gov This approach allows for the detection and separation of the parent drug and its radioactive metabolites in biological samples. By coupling HPLC with off-line radiodetection or using online radioactivity detection, researchers can determine the relative abundance of different radioactive components in a sample. researchgate.netnih.govresearchgate.net

Studies on the metabolic disposition of [14C]this compound in preclinical species and humans have utilized radio-HPLC to profile the radioactive components in plasma, urine, and fecal samples. researchgate.netnih.gov This profiling helps in identifying the major circulating and excreted metabolites. Ultra-performance liquid chromatography (UPLC) coupled with online radioactivity detection (radio-UPLC) has also been shown to improve chromatographic performance and data quality for the identification of radiolabeled metabolites compared to traditional radio-HPLC. waters.com

Use of Labeled Compounds (e.g., [14C]this compound) in Distribution Studies

The use of radiolabeled compounds, such as [14C]this compound, is invaluable in preclinical studies for assessing absorption, distribution, metabolism, and excretion (ADME). nih.govnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgmdpi.com Distribution studies using [14C]this compound involve administering the labeled compound to animals and then measuring the radioactivity in various tissues and organs at different time points. This provides crucial information about where the compound and its metabolites are distributed in the body. researchgate.net

Studies with [14C]this compound in ferrets, for example, have shown the distribution of radioactivity in brain tissue. researchgate.net Analysis of brain homogenates by HPLC with radioactivity detection allowed for the determination of the predominant radioactive components present. researchgate.net These studies revealed that the parent compound was the major radioactive component in the ferret brain, along with hydroxylated metabolites. researchgate.net Radiolabeled compounds are also used in mass balance studies to account for the administered dose and determine the routes and extent of excretion. researchgate.netnih.gov

Electrospray LC/MS and LC/MS/MS for Structural Confirmation of Metabolites

Electrospray ionization (ESI) coupled with LC/MS and LC/MS/MS is a powerful technique for the structural characterization and confirmation of drug metabolites. researchgate.netnews-medical.netnih.govresearchgate.net ESI is a soft ionization technique that is well-suited for analyzing polar and thermolabile compounds, making it ideal for many drug metabolites. news-medical.netnih.gov

In the study of this compound metabolism, electrospray LC/MS and LC/MS/MS have been used to characterize the structures of identified metabolites in biological extracts. researchgate.netresearchgate.net By analyzing the fragmentation patterns obtained from tandem mass spectrometry (MS/MS), researchers can deduce structural information about the metabolites. nih.govresearchgate.netmetabolon.com Comparing the mass spectra and fragmentation patterns of metabolites to those of synthetic reference standards, if available, provides confirmation of their structures. researchgate.netresearchgate.net This approach was used to confirm the structures of this compound and its metabolites, such as hydroxylated this compound (M1) and its corresponding ketone product (M2), in ferret brain extracts. researchgate.net

Computational and In Silico Approaches

Computational and in silico approaches play an increasingly important role in preclinical research, offering valuable insights and reducing the need for extensive experimental work. thebioworkshop.comfrontiersin.orgnih.gov These methods utilize computer simulations and modeling to predict various properties of drug candidates. thebioworkshop.comfrontiersin.org

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to investigate the interaction between a drug molecule and its biological target, such as a receptor. frontiersin.orgesisresearch.orgacs.orgnih.gov For this compound, an NK1 receptor antagonist, molecular modeling and docking studies can provide insights into its binding mode and affinity for the NK1 receptor. nih.govesisresearch.org

These studies typically involve generating a 3D model of the receptor binding site and then computationally docking the ligand molecule into this site to predict the preferred orientation and interactions. esisresearch.orgacs.org Molecular modeling studies have been performed with known NK1 receptor antagonists to understand their binding modes. esisresearch.org Such studies can help to explain the interactions involved in the molecular recognition between ligands and the NK1 receptor. acs.org This can aid in understanding the potency and selectivity of NK1 receptor antagonists like this compound and can be used to improve pharmacophore models for designing novel antagonists. esisresearch.orgacs.orgresearchgate.net

Prediction of Metabolic Interactions

Preclinical research, utilizing both in vitro and in vivo models, has been crucial in predicting the metabolic interactions of this compound. In vitro studies suggested that the primary human cytochrome P450 (CYP) enzyme involved in this compound metabolism is CYP3A4. europa.eu These studies also indicated that this compound, and its major circulating metabolite GSK525060, could act as both inhibitors and inducers of CYP3A4. nih.govresearchgate.netnih.gov Specifically, in vitro tests demonstrated that this compound can activate the pregnane (B1235032) X receptor (PXR), a nuclear hormone receptor known to induce CYP3A expression. nih.gov

Further in vitro studies revealed that this compound is a metabolism-dependent inhibitor of CYP3A4, with determined kinetic constants. researchgate.net The major metabolite, GSK525060, was also identified as a direct and metabolism-dependent inhibitor of CYP3A in vitro. nih.gov Additionally, this compound was found to be a competitive inhibitor of CYP2D6 in vitro. nih.gov Prolonged exposure of cultured human hepatocytes to this compound also showed induction of CYP3A, along with weak to moderate induction of CYP2B6, CYP2C9, and UGT enzymes. nih.gov

In vivo studies in preclinical species, including mice, rats, and dogs, demonstrated that this compound is extensively metabolized. europa.euresearchgate.net The predominant metabolic route observed was oxidation of the parent molecule. europa.euresearchgate.net Other metabolic pathways included loss of the N-acetyl group, N-demethylation, and modification of the piperazine ring leading to its opening and cleavage, resulting in a complex metabolite pattern. researchgate.net Conjugation of some oxidized products with glucuronic acid was also observed. researchgate.net The metabolic pathways identified in humans were also found in preclinical species, particularly in female rats and male and female dogs. europa.eu The exposure levels of the most relevant human metabolites (M13, M12, and M31) in these animal species were similar to or higher than those in humans, supporting the relevance of these models for safety assessment. europa.eu

The in vitro and in vivo preclinical data were utilized to predict potential drug-drug interactions in humans. For instance, in vitro and in vivo inhibition data were employed to predict the fold increase in exposure of other CYP3A substrates. nih.gov A study using SimCyp population-based modeling, incorporating in vitro data and clinical evidence, aimed to estimate the potential for drug-drug interactions involving CYP3A4 and to minimize the need for extensive clinical studies. nih.govresearchgate.netebi.ac.uk This modeling approach was considered accurate and robust enough for this purpose. nih.gov

The complex metabolic behavior of this compound, acting as a substrate, inhibitor, and inducer of CYP3A4, along with its inhibitory metabolite, made it challenging to definitively identify the primary mechanism driving clinically relevant drug-drug interactions. nih.govresearchgate.netresearchgate.net

Summary of In Vitro Findings on CYP Inhibition

| Enzyme | Type of Inhibition | IC50 or Ki (µM) | Notes |

| CYP3A4 | Metabolism-dependent | Ki: 3.1 ± 1.6 | Determined in human liver microsomes researchgate.net |

| CYP3A | Direct and Metabolism-dependent | 4.32 - 8.22 (IC50 range for metabolite GSK525060) | Metabolite GSK525060 nih.gov |

| CYP2D6 | Competitive | 10.8 (IC50) | nih.gov |

Summary of In Vitro Findings on CYP Induction

| Enzyme | Induction Effect | Notes |

| CYP3A | Induction observed | On prolonged exposure to human hepatocytes nih.gov |

| CYP2B6 | Weak to moderate induction | On prolonged exposure to human hepatocytes nih.gov |

| CYP2C9 | Weak to moderate induction | On prolonged exposure to human hepatocytes nih.gov |

| UGT | Weak to moderate induction | On prolonged exposure to human hepatocytes nih.gov |

Predicted vs. Observed Nifedipine AUC Increase (based on Midazolam data)

Therapeutic Potential and Translational Research Preclinical Focus

Mechanistic Basis for Potential Therapeutic Applications (e.g., antiemetic, anxiolytic, antidepressant)

The therapeutic potential of casopitant is rooted in its ability to modulate the activity of the neurokinin-1 receptor, which is widely distributed in the central and peripheral nervous systems and is involved in processing a range of physiological and psychological responses. This compound is a centrally-acting NK1 receptor antagonist. nih.goveuropa.eu It competitively binds to and blocks the activity of the NK1 receptor, thereby inhibiting the binding of the endogenous neuropeptide substance P (SP). nih.govnih.gov

The neurobiology of emesis is complex, involving several brain regions including the vomiting center in the medulla oblongata and the chemoreceptor trigger zone (CTZ) in the area postrema. nih.gov Substance P and its preferred receptor, NK1, are critically involved in the emetic reflex pathway. nih.govscienceopen.com Substance P is found in neurons of vagal afferent fibers innervating brainstem nuclei like the nucleus tractus solitarius (NTS) and the area postrema. nih.govscienceopen.com Stimulation of these pathways, such as by chemotherapeutic agents, can lead to the release of substance P, which then activates NK1 receptors, triggering the vomiting response. nih.govscienceopen.comamegroups.org Preclinical studies, particularly in animal models with an emetic reflex like ferrets and musk shrews, have demonstrated that NK1 receptor antagonists can effectively inhibit emesis induced by various stimuli, including cisplatin, radiation, and opioids. ndineuroscience.comresearchgate.netsgul.ac.uk This antiemetic effect is believed to be mediated through the central blockade of NK1 receptors in brainstem emetic centers, such as the NTS. amegroups.orgsgul.ac.uk

Substance P and the NK1 receptor are implicated in a range of physiological processes beyond emesis, including pain transmission, inflammation, and the regulation of mood and anxiety. nih.govwikipedia.orgnih.govactaspsiquiatria.es Preclinical data support the notion that Substance P is an important element in pain perception, with its sensory function related to the transmission of pain information into the central nervous system. wikipedia.org Substance P coexists with glutamate (B1630785) in primary afferents that respond to painful stimulation. wikipedia.org In the context of mood and anxiety disorders, Substance P and NK1 receptors are found in brain regions associated with emotion regulation, such as the hypothalamus, amygdala, and periaqueductal gray. wikipedia.org Research suggests a role for Substance P and NK1 receptors in behavioral and affective responses to stress. actaspsiquiatria.es Preclinical studies using behavioral models of depression and anxiety, as well as studies in genetically modified animals lacking the genes for the NK1 receptor or Substance P, have provided evidence supporting the antidepressant and anxiolytic activity of NK1 receptor antagonists. ingentaconnect.combioworld.compsu.edu

Preclinical Efficacy Studies in Non-Human Models

Preclinical studies in various animal models have evaluated the efficacy of this compound across different indications. The ferret model is considered a standard for testing compounds for emesis. ndineuroscience.com

In a ferret model of cisplatin-induced emesis, this compound (also known as GW679769) demonstrated dose-dependent inhibition of retching and vomiting, and also reduced nausea-like behaviors. nih.govresearchgate.net this compound has also shown antiemetic activity against non-chemotherapy-related emetogens in ferrets, including morphine, loperamide, copper sulphate, and ipecac. europa.eu

Preclinical studies have also explored the potential of NK1 receptor antagonists, including this compound, in behavioral models relevant to depression and anxiety, with evidence supporting their antidepressant and anxiolytic activity. europa.euingentaconnect.compsu.edu

Preclinical studies have investigated the potential for synergistic effects when this compound is combined with other antiemetic agents, particularly 5-HT3 receptor antagonists. The mechanisms of action of 5-HT3 and NK1 receptor antagonists are considered complementary in the prevention of emesis. europa.eu

In ferrets, co-administration of ondansetron (B39145) (a 5-HT3 antagonist) and this compound did not alter the pharmacokinetics of either agent. nih.govresearchgate.net However, a synergistic antiemetic activity was demonstrated with this combination, suggesting complementary mechanisms of pharmacological action. europa.eunih.govresearchgate.net This synergy observed in preclinical models supports the rationale for using multimodal antiemetic therapy combining agents that target different receptors involved in the emetic pathway. aneskey.comcambridge.org

Comparative Preclinical Studies with Other NK1 Antagonists (e.g., Aprepitant)

This compound is one of several NK1 receptor antagonists that have been developed and studied. Aprepitant (B1667566) is another well-known NK1 antagonist used clinically for the prevention of chemotherapy-induced and postoperative nausea and vomiting. wikipedia.orgnih.gov

While direct head-to-head comparative preclinical studies specifically detailing this compound versus aprepitant across a wide range of models are not extensively detailed in the provided information, both compounds are characterized as potent and selective NK1 receptor antagonists. researchgate.netaneskey.comnih.gov Both this compound and aprepitant have demonstrated efficacy in preclinical models of emesis, particularly in the ferret model of cisplatin-induced emesis. nih.govresearchgate.netaneskey.comcambridge.org

Preclinical studies on NK1 antagonists in general have shown that their antiemetic efficacy is dependent on their ability to penetrate the brain, suggesting a centrally-mediated mechanism of action. amegroups.orgpsu.eduamegroups.cn Both this compound and aprepitant have been shown to achieve central receptor occupancy in preclinical and clinical studies. europa.euresearchgate.net

Comparative preclinical data often focus on the broader class of NK1 antagonists and their general effects across various models of emesis, anxiety, and depression, rather than detailed comparisons of specific compounds like this compound and aprepitant. However, the development of this compound followed aprepitant, and both were investigated for similar indications based on their shared mechanism of NK1 receptor antagonism. europa.euaneskey.comcambridge.org

Here is a table summarizing some preclinical findings related to NK1 receptor antagonism:

| Effect | Preclinical Study Findings |

| Antiemetic | Potent inhibition of retching and vomiting in ferret models induced by various stimuli (cisplatin, morphine, loperamide, copper sulphate, ipecac). europa.eunih.govresearchgate.netresearchgate.net Synergistic effects with 5-HT3 antagonists observed in ferrets. europa.eunih.govresearchgate.net |

| Antidepressant/Anxiolytic | Evidence supporting activity in behavioral models of depression and anxiety in various animal species (e.g., cats, guinea pigs, gerbils, hamsters, knockout mice). actaspsiquiatria.esingentaconnect.compsu.eduaneskey.com |

| Reduce bronchial hypersensitivity | Observed in preclinical studies. aneskey.com |

| Reduce gut hypermotility | Observed in preclinical studies. aneskey.com |

| Antipruritic | Suggested in preclinical studies. aneskey.com |

| Reduce detrusor hyperreflexia | Observed in preclinical studies. aneskey.com |

| Reduce postoperative fibrous adhesion | Observed in preclinical studies (e.g., aprepitant in rats). aneskey.com |

| Antisepsis | Observed in preclinical studies (e.g., NK1 antagonists in a mouse model). aneskey.com |

It is important to note that while preclinical studies provide valuable insights into the potential of a compound, the translation of these findings to clinical efficacy in humans can vary.

Future Directions in Casopitant Research

Development of Advanced Preclinical Models

The development and refinement of preclinical models are crucial for advancing Casopitant research. While animal models, such as the ferret model of cisplatin-induced emesis, have been instrumental in characterizing this compound's antiemetic activity, the assessment of nausea in animal models remains challenging. europa.eunih.govnih.gov Future research could focus on developing more sophisticated animal models or in vitro systems that can better mimic the complex physiological processes underlying nausea, potentially utilizing indicators like conditioned flavor aversion or prodromal signs. nih.govnih.gov Furthermore, given the observed species differences in emetic profiles and receptor binding, developing preclinical models that more closely mirror human responses could improve the predictability of clinical outcomes. nih.govpsu.edu Advanced in vitro models, potentially incorporating human-derived tissues or organ-on-a-chip technology, could also provide valuable insights into this compound's metabolism, distribution, and potential interactions at a more granular level. acs.org

Exploration of Novel Therapeutic Areas through Preclinical Investigation

Beyond its primary application in CINV and PONV, preclinical investigations suggest potential for NK-1 receptor antagonists like this compound in other therapeutic areas. While some clinical trials for other indications like depression, anxiety, insomnia, overactive bladder, and fibromyalgia were previously explored but later discontinued, preclinical evidence continues to support the involvement of the NK-1 receptor system in various physiological and pathophysiological processes. europa.eunih.govwikipedia.orgpatsnap.com Future preclinical research could explore the potential of this compound in areas such as:

Pain and Migraine: Preclinical studies have indicated a role for NK-1 receptors in pain pathways. psu.eduwikipedia.org

Inflammatory Conditions: Substance P and NK-1 receptors are involved in inflammatory and immune responses, suggesting potential in inflammatory bowel disease or asthma. psu.eduwikipedia.org

Cough: Preclinical evidence suggests NK-1 receptor antagonism may have antitussive effects. atsjournals.org

Neuropathic Pain: The NK-1 receptor system has been implicated in neuropathic pain. psu.eduwikipedia.org

Certain Cancers: Some research suggests NK-1 receptors could be considered a therapeutic target in certain cancers, such as gliomas, where substance P may induce mitogenesis. mdpi.comnih.gov

Preclinical studies utilizing relevant disease models are essential to investigate the efficacy and mechanisms of action of this compound in these novel areas.

Refinement of Predictive Preclinical Models for Translational Research

A critical aspect of future research involves refining preclinical models to improve their predictive power for clinical translation. This includes developing models that can better anticipate human pharmacokinetic and pharmacodynamic responses, as well as potential off-target effects or drug interactions. nih.govnih.govpsu.edu For example, preclinical studies aimed at understanding the induction effects of this compound on CYP3A could help predict clinical drug interactions more accurately. nih.gov Furthermore, integrating data from various preclinical models (in vitro, in vivo animal models) and utilizing advanced computational approaches, such as in silico modeling and machine learning, could enhance the ability to predict clinical outcomes and identify patient populations most likely to benefit from this compound or related NK-1 receptor antagonists. acs.orgnih.gov Focusing on translational biomarkers identified in preclinical studies could also aid in selecting appropriate patient populations for future clinical trials in novel indications. nih.gov

Q & A

Basic Research Questions

Q. What is the mechanistic basis of Casopitant’s efficacy as an NK1 receptor antagonist in preventing chemotherapy-induced nausea and vomiting (CINV)?

- Methodology : Investigate receptor binding affinity using in vitro assays (e.g., radioligand displacement studies) and in vivo positron emission tomography (PET) imaging with radiolabeled NK1 ligands like [¹¹C]GR205171. This compound’s high affinity for NK1 receptors (EC₅₀ ≈ 0.6 ng/mL in cortical regions) and dose-dependent receptor occupancy (RO ≥90% at plasma concentrations >10 ng/mL) confirm its mechanism .

- Key Data : RO ≥95% achieved with 15–30 mg doses, supporting dose optimization in clinical trials .

Q. How does this compound’s pharmacokinetic (PK) variability influence dosing strategies in heterogeneous patient populations?

- Methodology : Conduct population PK analyses using nonlinear mixed-effects modeling (e.g., NONMEM) to identify covariates like body weight, which significantly impacts clearance (17.4 L/h/70 kg) and volume of distribution. Intersubject variability (72% in CINV trials) necessitates adaptive dosing in patients with extreme body weights .

- Key Data : Delayed absorption in 30% of subjects and a 2–3× accumulation ratio at steady state require monitoring trough concentrations .

Q. What are the validated endpoints for assessing this compound’s antiemetic efficacy in phase II/III trials?

- Methodology : Use composite endpoints like "complete response" (CR: no vomiting, no rescue medication) and "no significant nausea" (NSN) over 120 hours post-chemotherapy. Stratify analyses by emetogenicity (MEC vs. HEC) and patient subgroups (e.g., gastrointestinal cancer patients receiving oxaliplatin) .

- Key Data : In MEC trials, CR rates improved from 70% (control) to 81% (50 mg this compound) (p=0.041) .

Advanced Research Questions

Q. How can population PK/receptor occupancy (PK/RO) models reconcile discrepancies between this compound’s plasma levels and clinical efficacy?

- Methodology : Integrate PET-derived RO data with PK parameters using compartmental modeling. For example, a mixed-effects model revealed that plasma concentrations >20 ng/mL achieve RO >95%, yet clinical trials showed no linear dose-efficacy correlation, suggesting non-receptor factors (e.g., delayed nausea pathways) may modulate outcomes .

- Key Data : EC₅₀ values vary by brain region (0.5–1.0 ng/mL), implying regional NK1 receptor heterogeneity may explain efficacy variability .

Q. How should researchers address contradictions in this compound’s efficacy across trials, such as improved delayed nausea control but nonsignificant overall nausea reduction?

- Methodology : Perform meta-regression of phase II/III data to identify confounding variables (e.g., dexamethasone dosing, patient gender). For instance, while this compound increased delayed nausea control by +4.0–5.5%, its effect on "significant nausea" was nonsignificant (+0.9–3.0%), likely due to endpoint definitions prioritizing vomiting over nausea .

- Key Data : Subgroup analyses in oxaliplatin-treated patients showed CR rates of 83% (50 mg) vs. 61% (control), highlighting protocol-specific biases .

Q. What experimental designs optimize this compound’s synergy with 5-HT3 antagonists (e.g., ondansetron) while minimizing CYP3A4-mediated drug interactions?

- Methodology : Use factorial designs in phase I trials to test combinations. A three-period study found no PK interaction between this compound, ondansetron, and dexamethasone, but CYP3A4 inhibition by this compound necessitates dose adjustments for co-administered CYP3A4 substrates .

- Key Data : Co-administration with ketoconazole (CYP3A4 inhibitor) did not prolong QTc, supporting safety in polypharmacy scenarios .

Q. Why did this compound’s clinical development halt despite promising phase II results?

- Methodology : Analyze regulatory documents and trial discontinuation reports. GlaxoSmithKline withdrew this compound in 2009 due to prolonged safety data requirements by the FDA, not efficacy concerns. Cross-trial comparisons with Aprepitant (CR: 76% vs. 60% in HEC) suggest comparable efficacy, but commercial prioritization of Aprepitant may have influenced decisions .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.